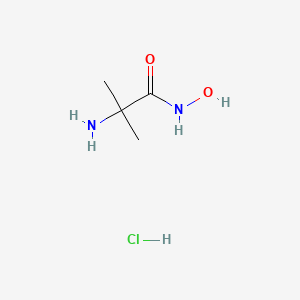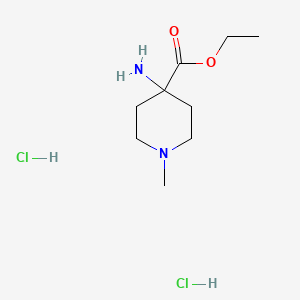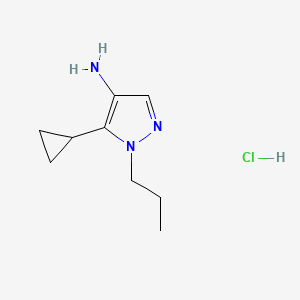
Clorhidrato de 2-amino-N-hidroxi-2-metilpropanamida
Descripción general
Descripción
2-amino-N-hydroxy-2-methylpropanamide hydrochloride is an organic compound with the molecular formula C4H11ClN2O2 and a molecular weight of 154.6 g/mol . It is a white crystalline powder that is soluble in water and alcohol. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
2-amino-N-hydroxy-2-methylpropanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-hydroxy-2-methylpropanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2-methylpropanamide.
Hydroxylation: The amino group is hydroxylated using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Using automated reactors for the hydroxylation and hydrochloride formation steps.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Análisis De Reacciones Químicas
2-amino-N-hydroxy-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amides .
Mecanismo De Acción
The mechanism by which 2-amino-N-hydroxy-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
2-amino-N-hydroxy-2-methylpropanamide hydrochloride can be compared with other similar compounds such as:
2-amino-2-methylpropanamide hydrochloride: Lacks the hydroxyl group, which makes it less reactive in certain chemical reactions.
N-hydroxy-2-methylpropanamide hydrochloride: Lacks the amino group, which affects its ability to participate in nucleophilic substitution reactions.
The presence of both the amino and hydroxyl groups in 2-amino-N-hydroxy-2-methylpropanamide hydrochloride makes it unique and versatile in various chemical reactions and applications .
Propiedades
IUPAC Name |
2-amino-N-hydroxy-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-4(2,5)3(7)6-8;/h8H,5H2,1-2H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUOYPOHIHZBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26815-96-3 | |
| Record name | Propanamide, 2-amino-N-hydroxy-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26815-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)


![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)

![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)

![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)


